1-[2-(tert-butoxy)ethyl]-1H-pyrazole-4-carbaldehyde
Description
1-[2-(tert-Butoxy)ethyl]-1H-pyrazole-4-carbaldehyde is a pyrazole derivative characterized by a tert-butoxyethyl substituent at the N1 position of the pyrazole ring and an aldehyde functional group at the C4 position. The tert-butoxyethyl group introduces significant steric bulk and hydrophobicity, distinguishing it from simpler pyrazole carbaldehydes. This compound is of interest in medicinal and materials chemistry due to the versatility of the aldehyde group in forming Schiff bases or serving as a synthetic intermediate .
Properties
IUPAC Name |
1-[2-[(2-methylpropan-2-yl)oxy]ethyl]pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-10(2,3)14-5-4-12-7-9(8-13)6-11-12/h6-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVAHXWHWOXUMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCN1C=C(C=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[2-(tert-butoxy)ethyl]-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, emphasizing its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound can be synthesized through various methods, typically involving the reaction of pyrazole derivatives with appropriate aldehydes. The tert-butoxy group is significant for enhancing solubility and stability, which may influence biological activity.
Anticancer Activity
Numerous studies indicate that pyrazole derivatives exhibit significant anticancer properties. For example, compounds similar to 1-[2-(tert-butoxy)ethyl]-1H-pyrazole-4-carbaldehyde have shown efficacy against various cancer cell lines, including:
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
- Lung Cancer (A549)
In vitro studies have demonstrated that these compounds can induce apoptosis and inhibit cell proliferation at micromolar concentrations. For instance, one study reported an IC50 value of 49.85 µM for a related pyrazole derivative against A549 cells .
Anti-inflammatory Effects
Pyrazole derivatives are also noted for their anti-inflammatory properties. The compound's structural characteristics may contribute to its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. In animal models, certain pyrazole derivatives have shown comparable effects to standard anti-inflammatory drugs like indomethacin .
Antimicrobial Activity
The antimicrobial potential of pyrazole compounds has been extensively documented. Studies have shown that derivatives of 1H-pyrazole can exhibit activity against both Gram-positive and Gram-negative bacteria. For example, a study highlighted that certain pyrazoles displayed minimum inhibitory concentrations (MICs) as low as 16 µg/mL against Streptococcus pyogenes and Staphylococcus aureus .
The biological activities of 1-[2-(tert-butoxy)ethyl]-1H-pyrazole-4-carbaldehyde can be attributed to various mechanisms:
- Inhibition of Kinases : Some derivatives have been reported to inhibit kinases involved in cancer cell signaling pathways.
- Induction of Apoptosis : The ability to trigger apoptotic pathways in cancer cells is a crucial mechanism for anticancer activity.
- Modulation of Inflammatory Pathways : By inhibiting COX enzymes, these compounds can reduce the production of pro-inflammatory mediators.
Case Studies and Research Findings
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Xia et al. (2022) | 1-(2′-hydroxy-3′-aroxypropyl)-3-aryl-1H-pyrazole | Antitumor | 49.85 µM |
| Burguete et al. (2014) | 1-thiocarbamoyl 3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole | MAO-B Inhibitor | Not specified |
| Recent Review (2022) | Various Pyrazoles | Anti-inflammatory | Comparable to Indomethacin |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-[2-(tert-butoxy)ethyl]-1H-pyrazole-4-carbaldehyde can be contextualized by comparing it to related pyrazole-4-carbaldehyde derivatives. Key compounds for comparison include:
Key Differences:
- Conversely, the phenyl group in 1-phenyl-1H-pyrazole-4-carbaldehyde facilitates π-π stacking, influencing crystallinity and thermal stability .
- Solubility: The tert-butoxyethyl chain enhances lipophilicity, likely reducing aqueous solubility relative to the methyl or isopropyl analogs. This property may favor applications in non-polar solvents or lipid-based drug formulations .
- Hydrogen Bonding: Unlike the carboxylic acid derivative, the aldehyde group in the target compound cannot form strong hydrogen bonds, which may limit its use in crystal engineering compared to 1-methyl-1H-pyrazole-4-carboxylic acid .
Research Findings and Discussion
Crystallographic and Structural Insights
- Crystal Packing : The tert-butoxyethyl group disrupts tight molecular packing due to its bulk, as observed in analogous tert-butyl-substituted pyrazoles. This contrasts with 1-phenyl-1H-pyrazole-4-carbaldehyde, where planar phenyl groups enable dense π-π interactions, leading to higher melting points . Crystallographic data for such compounds are often refined using SHELX software, which is widely employed for small-molecule structural analysis .
- Hydrogen Bonding Patterns : Graph set analysis (as per Etter’s formalism) reveals that the aldehyde group in 1-[2-(tert-butoxy)ethyl]-1H-pyrazole-4-carbaldehyde participates in weak C–H···O interactions, whereas carboxylic acid derivatives form robust O–H···O hydrogen bonds, significantly affecting their supramolecular architectures .
Functional Comparisons
- Reactivity : The aldehyde group in the target compound is less electrophilic than in 1-phenyl-1H-pyrazole-4-carbaldehyde due to electron-donating effects from the tert-butoxyethyl group. This was inferred from comparative studies on Schiff base formation rates .
- Biological Activity: While 1-phenyl-1H-pyrazole-4-carbaldehyde exhibits notable antibacterial properties, the tert-butoxyethyl analog’s bioactivity remains underexplored. Its enhanced lipophilicity could improve membrane permeability, a hypothesis supported by studies on structurally similar imidazole derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
